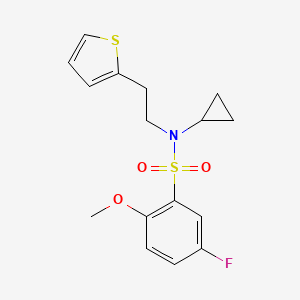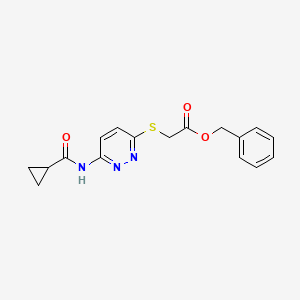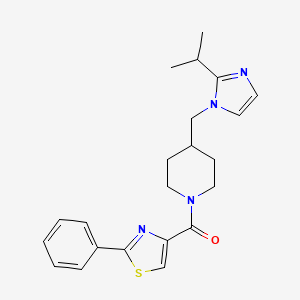![molecular formula C27H32ClNO2 B2801138 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 122432-19-3](/img/structure/B2801138.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride is a complex organic compound known for its multifunctional properties. Its structure comprises a biphenyl group, a benzylpiperidine moiety, and a propanol chain, making it an intriguing subject for various scientific fields.
Méthodes De Préparation
Synthetic Routes
This compound is typically synthesized through a multi-step organic reaction. One common route involves the following steps:
Formation of 4-Phenyl-4-hydroxybiphenyl: : A biphenyl group is introduced to a phenol derivative.
N-Alkylation of Piperidine: : The benzyl group is attached to piperidine via a substitution reaction.
Linkage Formation: : The biphenyl derivative and the benzylpiperidine are linked through a propanol chain.
Reaction Conditions
The reaction conditions often involve:
Solvents like dichloromethane or acetonitrile.
Catalysts such as potassium carbonate.
Temperature control ranging from room temperature to 100°C.
Industrial Production Methods
For large-scale production, industrial processes may involve continuous flow reactors, optimizing reaction time and temperature for maximum yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride undergoes several types of reactions:
Oxidation: : The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: : The benzylpiperidine can be reduced to a secondary amine.
Substitution: : Various functional groups can be substituted at different positions of the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide are used.
Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Conditions vary depending on the desired product but often involve nucleophiles or electrophiles in solvent systems like ethanol or water.
Major Products Formed
The major products formed from these reactions include biphenyl ketones, secondary amines, and substituted biphenyl derivatives.
Applications De Recherche Scientifique
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride has numerous applications in various scientific fields:
Chemistry: : Used as a building block for synthesizing more complex organic compounds.
Biology: : Studied for its potential effects on biological systems, particularly in neurochemistry.
Medicine: : Investigated for its potential therapeutic effects, including as a possible drug candidate for neurological conditions.
Industry: : Employed in the manufacturing of specialty chemicals and advanced materials.
Mécanisme D'action
This compound exerts its effects primarily through interaction with molecular targets such as receptors or enzymes. The biphenyl group may interact with hydrophobic pockets, while the benzylpiperidine moiety can form hydrogen bonds with specific amino acid residues, modulating biological activity. Pathways involved include neurotransmitter signaling and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-([1,1'-Biphenyl]-4-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperidin-1-yl)propan-2-ol
4-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperidin-1-yl)propan-2-ol
Uniqueness
What sets 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride apart is its unique combination of the biphenyl and benzylpiperidine moieties, providing a distinct set of properties and interactions that other similar compounds may not exhibit. These unique structural features contribute to its multifunctional applications and potential as a novel therapeutic agent.
And there you have it—a deep dive into a truly fascinating compound. How does this fit with your expectations?
Propriétés
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO2.ClH/c29-26(20-28-17-15-23(16-18-28)19-22-7-3-1-4-8-22)21-30-27-13-11-25(12-14-27)24-9-5-2-6-10-24;/h1-14,23,26,29H,15-21H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKNATWLUIANHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide](/img/structure/B2801055.png)



![(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]prop-2-enamide](/img/structure/B2801064.png)





![2-(4-ethylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B2801074.png)

![N-(3-chlorophenyl)-12-(5-chlorothiophen-2-yl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2801077.png)

